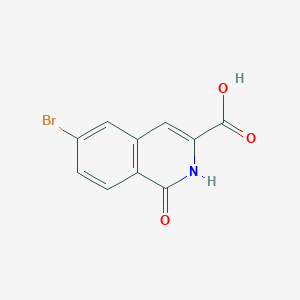
6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H5BrNO3 . It is also known by other names such as “6-bromo-2-oxo-2h-chromene-3-carboxylic acid”, “6-bromocoumarin-3-carboxylic acid”, and "6-bromo-3-carboxy-coumarin" .
Molecular Structure Analysis
The molecular structure of “6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 269.05 g/mol .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
One application of brominated hydroxyquinoline, closely related to 6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid, is as a photolabile protecting group for carboxylic acids. This class of compounds has shown greater efficiency in photorelease capabilities compared to other photolabile groups. Such compounds are instrumental in controlling the release of biologically active molecules in a spatial and temporal manner through light activation, which is crucial for studies in neurology and cellular signaling (Fedoryak & Dore, 2002).
Synthetic Methodologies
The compound is also relevant in synthetic chemistry as demonstrated by its utility in novel synthetic routes. For instance, methods to synthesize 1-substituted β-carbolines and isoquinolines involve the use of brominated precursors. These methodologies facilitate the construction of complex heterocyclic compounds that are of interest for their biological activities. Such advances in synthetic strategies enable the exploration of new medicinal compounds (Kamlah, Lirk, & Bracher, 2016).
Antitumor Activity
A novel compound comprising two isoquinoline-3-carboxylic acids linked via a central scaffold exhibited promising anti-tumor activity. This example underscores the potential of 6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid derivatives in the development of new anticancer agents. Such compounds, due to their structural diversity and potential biological activities, provide a fertile ground for drug discovery (Gao et al., 2015).
Fluorescent Brightening Agents
Derivatives of 6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid have been explored for their utility as fluorescent brightening agents. The chemical modifications of the isoquinoline core structure enable the derivation of compounds with specific optical properties, which are valuable in materials science for the development of new fluorescent materials (Rangnekar & Shenoy, 1987).
NMDA Receptor Antagonists
The structural analogs of 6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid have been synthesized and evaluated for their activity as NMDA receptor antagonists. These compounds are of interest in the development of therapeutics for neurological disorders. The study of such compounds contributes to our understanding of the glycine modulatory site of the NMDA receptor, which is crucial for the development of neuroprotective drugs (Carling et al., 1992).
Propiedades
IUPAC Name |
6-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-7-5(3-6)4-8(10(14)15)12-9(7)13/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCXMCGREWBFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1596610-42-2 |
Source


|
| Record name | 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzimidazol-4-yl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B2771667.png)
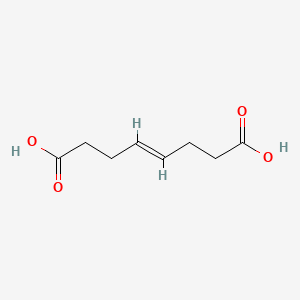

![methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2771673.png)
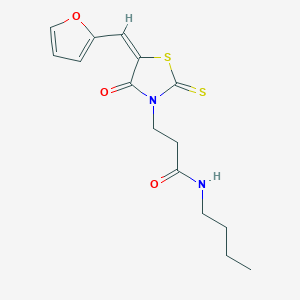
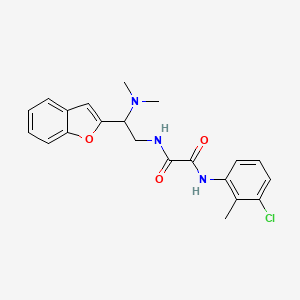

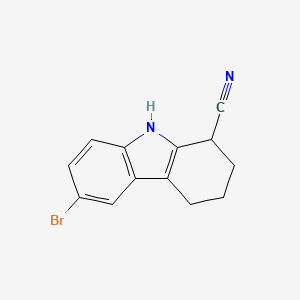
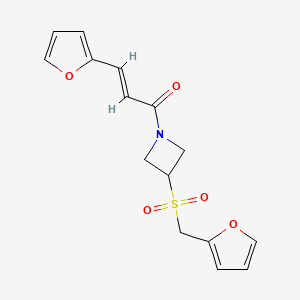
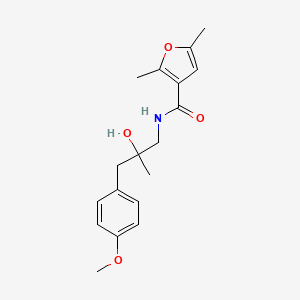

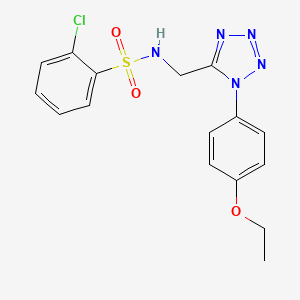
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)